6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a chloro group, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine-2-carboxylic acid and 3-chlorophenol.
Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The acid chloride is then reacted with 2-(3-chlorophenoxy)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the pyridine and phenoxy rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products with different substituents replacing the chloro groups.
Oxidation: Oxidized derivatives of the carboxamide group.
Reduction: Reduced derivatives of the carboxamide group.
Hydrolysis: 3-chloropyridine-2-carboxylic acid and 2-(3-chlorophenoxy)ethylamine.
Scientific Research Applications
6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: Similar structure but lacks the phenoxyethyl group.
N-(2-(3-chlorophenoxy)ethyl)pyridine-3-carboxamide: Similar structure but lacks the chloro group on the pyridine ring.
6-chloro-N-(2-phenoxyethyl)pyridine-3-carboxamide: Similar structure but lacks the chloro group on the phenoxy ring.
Uniqueness
6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide is unique due to the presence of both chloro and phenoxyethyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-2-1-3-12(8-11)20-7-6-17-14(19)10-4-5-13(16)18-9-10/h1-5,8-9H,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMONPXMKSADFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCNC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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